![molecular formula C23H29NO2 B12546506 (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine CAS No. 656223-64-2](/img/structure/B12546506.png)
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes a cycloheptene ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cycloheptene with N,N-bis(4-methoxybenzyl)amine under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohex-2-en-1-amine: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclopent-2-en-1-amine: Similar structure but with a cyclopentene ring.
Uniqueness
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
656223-64-2 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine |
InChI |
InChI=1S/C23H29NO2/c1-25-22-13-9-19(10-14-22)17-24(21-7-5-3-4-6-8-21)18-20-11-15-23(26-2)16-12-20/h5,7,9-16,21H,3-4,6,8,17-18H2,1-2H3/t21-/m1/s1 |
InChI Key |
AQHGQPOWJHZMRT-OAQYLSRUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)[C@H]3CCCCC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3CCCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


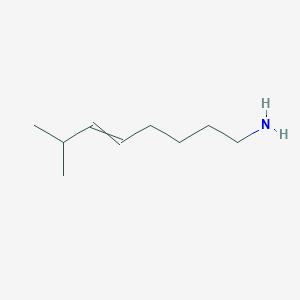
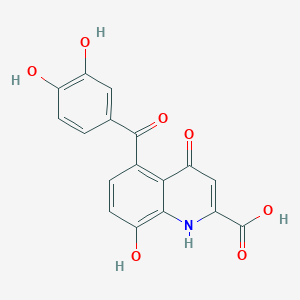
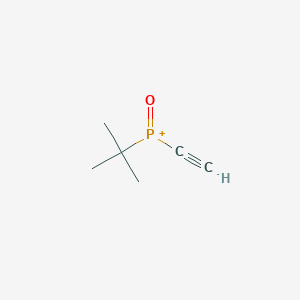
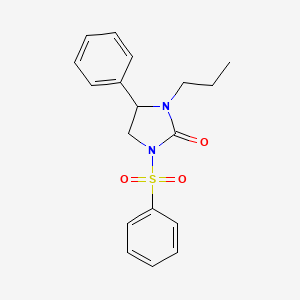
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
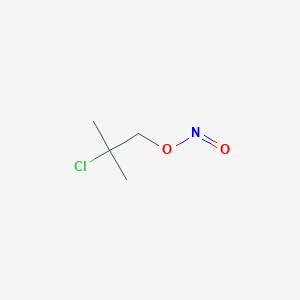
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)

![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
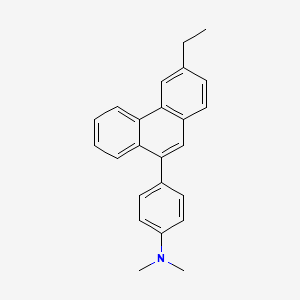
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
